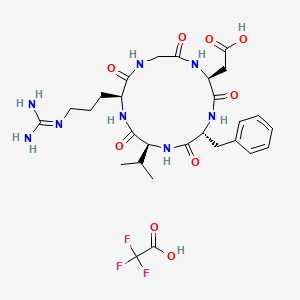

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDCWVTYYHSZET-JDNDSRKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as c(RGDfV), is a synthetic cyclic pentapeptide that has garnered significant attention in biomedical research and drug development. Its trifluoroacetate (TFA) salt is the form typically used in experimental settings. The core of c(RGDfV)'s mechanism of action lies in its function as a potent and selective antagonist of αvβ3 integrin. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrins, and the cyclization of the peptide, along with the inclusion of D-phenylalanine and valine, enhances its stability and binding affinity for specific integrin subtypes. This guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and cellular consequences of c(RGDfV) activity, supported by quantitative data and detailed experimental protocols.

Primary Molecular Target: Integrin αvβ3

The principal molecular target of c(RGDfV) is the integrin αvβ3, a heterodimeric transmembrane receptor that plays a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] Integrins are crucial for processes such as cell adhesion, migration, proliferation, and survival.[1] c(RGDfV) functions as a competitive inhibitor by mimicking the natural RGD-binding motif present in ECM proteins like vitronectin, fibronectin, and laminin.[1][3][4][5] By occupying the RGD-binding site on αvβ3, c(RGDfV) effectively disrupts the binding of these ECM proteins, thereby interfering with integrin-mediated cellular functions.[2][6][7]

Binding Affinity and Selectivity

The efficacy of c(RGDfV) is underscored by its high binding affinity and selectivity for αvβ3 integrin over other integrin subtypes. This selectivity is critical for its potential as a targeted therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of c(RGDfV) for various integrins, providing a quantitative measure of its binding potency.

| Integrin Subtype | IC50 (nM) | Cell Line / Assay Condition | Reference |

| αvβ3 | 1.5 - 6 | Solid-phase binding assay | [6] |

| 39 - 44 | Isolated receptor competitive binding assay | [8] | |

| 325 | Displacement of [125I]echistatin from human A549 cells | [9] | |

| αvβ5 | 250 - 503 | Solid-phase binding assay | [6] |

| α5β1 | 141 - 236 | Solid-phase binding assay | [6] |

Downstream Signaling Pathways

The binding of c(RGDfV) to αvβ3 integrin triggers a cascade of intracellular signaling events, primarily through the inhibition of focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to cell survival, proliferation, and motility.

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering following ECM binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent activation of the FAK/Src complex leads to the phosphorylation of numerous downstream targets, promoting cell migration, survival, and proliferation.

c(RGDfV), by preventing the binding of ECM ligands to αvβ3, inhibits the initial clustering of integrins and the subsequent recruitment and activation of FAK.[10] This leads to a downregulation of the entire FAK signaling cascade.

Impairment of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical regulator of cell proliferation and differentiation. Integrin signaling can activate the MAPK pathway through FAK-dependent and independent mechanisms. In the FAK-dependent pathway, the activated FAK/Src complex can lead to the activation of the Ras-Raf-MEK-ERK cascade.

By inhibiting FAK activation, c(RGDfV) indirectly suppresses the MAPK/ERK pathway, leading to reduced cell proliferation.[5]

Cellular Effects

The inhibition of integrin αvβ3 and its downstream signaling pathways by c(RGDfV) manifests in several key cellular effects:

-

Inhibition of Cell Adhesion: c(RGDfV) potently inhibits the adhesion of tumor cells to ECM proteins such as laminin and vitronectin.[3][4][5] This effect is a direct consequence of blocking the interaction between integrins and the ECM.

-

Disruption of Cell Migration: By interfering with the dynamic process of focal adhesion formation and turnover, c(RGDfV) disrupts cell migration, a critical process in tumor invasion and metastasis.[9]

-

Induction of Apoptosis: In certain cell types, particularly endothelial cells and some tumor cells, the loss of adhesion to the ECM, a phenomenon known as anoikis, can be induced by c(RGDfV), leading to programmed cell death or apoptosis.[8][9]

-

Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a process highly dependent on the function of αvβ3 integrin on endothelial cells. By blocking this integrin, c(RGDfV) exhibits potent anti-angiogenic effects, which is a key aspect of its anti-tumor activity.[2]

-

Cell Cycle Modulation: c(RGDfV) has been shown to affect the cell cycle in leukemia cells, causing a decrease in the G0/G1 phase and an increase in the S phase, which can enhance the efficacy of cell cycle-dependent chemotherapeutic agents.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of c(RGDfV).

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of c(RGDfV) to purified integrin receptors.

Materials:

-

High-binding 96-well microtiter plates

-

Purified integrin αvβ3

-

Biotinylated vitronectin (or other RGD-containing ECM protein)

-

c(RGDfV) TFA

-

Blocking buffer (e.g., 1% BSA in TBS)

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with purified integrin αvβ3 (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.

-

Competition: Add serial dilutions of c(RGDfV) to the wells, followed by a constant concentration of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.

-

Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Development: Wash the wells and add TMB substrate. Allow the color to develop.

-

Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the log concentration of c(RGDfV) and determine the IC50 value.

Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the ability of c(RGDfV) to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., vitronectin, fibronectin)

-

Cells of interest (e.g., tumor cell line expressing αvβ3)

-

c(RGDfV) TFA

-

Serum-free media

-

Crystal violet solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

-

PBS

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the desired ECM protein and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in serum-free media for 1 hour at 37°C.

-

Cell Seeding: Harvest and resuspend cells in serum-free media. Pre-incubate the cells with various concentrations of c(RGDfV) for 30 minutes.

-

Adhesion: Seed the cell suspension into the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with methanol for 10 minutes, then stain with crystal violet solution for 10-20 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Air dry the plate and then solubilize the stain by adding solubilization buffer to each well.

-

Measurement: Measure the absorbance at a wavelength of 570-590 nm.

-

Analysis: The absorbance is proportional to the number of adherent cells. Calculate the percentage of inhibition of cell adhesion for each concentration of c(RGDfV).

Conclusion

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is a well-characterized and potent inhibitor of integrin αvβ3. Its mechanism of action is centered on the competitive blockade of the RGD-binding site, leading to the disruption of cell-ECM interactions. This primary action triggers the inhibition of downstream signaling pathways, most notably the FAK and MAPK/ERK cascades, resulting in a range of cellular effects including the inhibition of cell adhesion and migration, induction of apoptosis, and anti-angiogenic activity. The high affinity and selectivity of c(RGDfV) for αvβ3 integrin make it a valuable tool for studying integrin biology and a promising candidate for the development of targeted therapeutics in oncology and other diseases where this integrin is upregulated. This guide provides the foundational knowledge for researchers to effectively utilize and further investigate the therapeutic potential of this important cyclic peptide.

References

- 1. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 5. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crystal Violet Staining Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Focal-adhesion-independent integrin-αv regulation of FAK and c-Myc is necessary for 3D skin formation and tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Cyclo(RGDfV) TFA Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Cyclo(RGDfV) TFA salt, a synthetic cyclic pentapeptide of significant interest in biomedical research and drug development. This document consolidates key data on its identity, purity, solubility, and stability, and offers detailed experimental protocols for its analysis.

Chemical Identity and Specifications

Cyclo(RGDfV) is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, a motif known for its high affinity and selectivity for αvβ3 integrins. The TFA (trifluoroacetate) salt form is a common consequence of the solid-phase peptide synthesis and purification processes.

Table 1: Chemical Identity of Cyclo(RGDfV) TFA Salt

| Parameter | Value |

| Full Name | Cyclo(L-arginyl-glycyl-L-α-aspartyl-D-phenylalanyl-L-valyl) trifluoroacetate salt |

| Synonyms | Cyclo(RGDfV) TFA, c(RGDfV) TFA |

| Molecular Formula | C26H38N8O7 · xCF3COOH |

| Molecular Weight | 574.63 g/mol (free peptide) |

| CAS Number | 199807-33-5 |

Physicochemical Properties

The physicochemical properties of Cyclo(RGDfV) TFA salt are critical for its handling, formulation, and application in experimental settings.

Purity

The purity of synthetic peptides is paramount for reliable experimental outcomes. Cyclo(RGDfV) TFA salt is typically available at high purity levels.

Table 2: Purity Specifications

| Parameter | Specification | Analytical Method |

| Purity | ≥ 95%, with specific batches reported at 99.77%[1] | High-Performance Liquid Chromatography (HPLC) |

Solubility

Table 3: Solubility Profile of Cyclo(RGDfV) TFA Salt and Related Peptides

| Solvent | Cyclo(RGDfV) TFA Salt | Cyclo(-RGDfK) TFA Salt (for comparison) | RGD peptide (trifluoroacetate salt) (for comparison) |

| Water | Soluble | 33.33 mg/mL[2] | Soluble in PBS (pH 7.2) at approx. 0.33 mg/mL[3] |

| DMSO | Soluble | 100 mg/mL[2] | Approx. 5 mg/mL[3] |

| Ethanol | Soluble | Insoluble[4] | Approx. 16 mg/mL (for a different TFA salt peptide)[5] |

| Dimethylformamide (DMF) | Information not available | Information not available | Approx. 14 mg/mL[3] |

Note: The solubility of peptides can be influenced by factors such as pH, temperature, and the presence of co-solvents. It is always recommended to perform small-scale solubility tests.

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of Cyclo(RGDfV) TFA salt. Cyclic peptides generally exhibit greater stability compared to their linear counterparts, particularly at neutral pH.

Table 4: Stability and Recommended Storage Conditions

| Condition | Recommendation |

| Lyophilized Powder | Store at -20°C for long-term storage (≥ 4 years). |

| Stock Solutions | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] |

| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day.[3] |

| pH Stability | Cyclic RGD peptides are significantly more stable than linear RGD peptides at neutral pH. Degradation can occur at pH values above 8, potentially due to disulfide bond degradation in cysteine-containing analogues.[6] |

The Trifluoroacetate (TFA) Counter-ion

The presence of TFA as a counter-ion is a result of its use in peptide synthesis and purification. While generally acceptable for many applications, it is important to be aware of its potential effects.

-

Impact on Biological Assays: Residual TFA can influence cellular experiments.

-

Weight Discrepancy: The TFA counter-ion contributes to the measured weight of the peptide.

-

TFA Removal: For sensitive biological applications, the TFA salt can be exchanged for other counter-ions like acetate or hydrochloride (HCl) through techniques such as ion-exchange chromatography or lyophilization from an HCl solution.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of Cyclo(RGDfV) TFA salt.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of Cyclo(RGDfV) TFA salt.

Caption: Workflow for HPLC Purity Analysis of Cyclo(RGDfV) TFA Salt.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the phenylalanine residue).

-

Column Temperature: 25°C.

-

Injection Volume: 10-20 µL.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

-

-

Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and conformation of cyclic peptides.

Caption: Workflow for NMR-based Structural Analysis.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of Cyclo(RGDfV) TFA salt in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a final concentration of 1-10 mM.

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H and 13C NMR spectra to identify the types and numbers of protons and carbons.

-

Acquire two-dimensional (2D) NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton spin-spin couplings within amino acid residues, TOCSY (Total Correlation Spectroscopy) to identify complete spin systems of individual amino acid residues, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which is crucial for determining the 3D conformation.

-

-

Data Analysis:

-

Process the raw NMR data using appropriate software.

-

Assign the chemical shifts of all protons and carbons to their respective atoms in the peptide sequence.

-

Analyze the NOESY/ROESY cross-peaks to generate distance restraints.

-

Use molecular modeling software to calculate a family of 3D structures consistent with the experimental restraints.

-

Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the peptide.

Caption: Workflow for Mass Spectrometry Analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µM) in a solvent compatible with the ionization source, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Mass Spectrometry Analysis:

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the protonated molecular ion [M+H]+.

-

Compare the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of Cyclo(RGDfV).

-

Signaling Pathway Interaction

Cyclo(RGDfV) exerts its biological effects by interacting with integrins, primarily αvβ3, which are transmembrane receptors involved in cell adhesion and signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclo(-RGDfK) TFA | Integrin | TargetMol [targetmol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Cyclo(Arg-Gly-Asp-D-Phe-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyclo(Arg-Gly-Asp-D-Phe-Val), a cyclic pentapeptide also known as Cilengitide. As a potent and selective antagonist of αvβ3 and αvβ5 integrins, understanding its solubility is critical for its application in preclinical and clinical research. This document outlines quantitative solubility data, detailed experimental protocols for dissolution, and the primary signaling pathway associated with its mechanism of action.

Quantitative Solubility Data

The solubility of Cyclo(Arg-Gly-Asp-D-Phe-Val) has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers. It is important to note that the peptide is often supplied as a trifluoroacetate (TFA) salt, which can enhance aqueous solubility.[1]

| Solvent | Form | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | Trifluoroacetate salt | ≥ 100 mg/mL | ~142 mM - 170 mM | Hygroscopic; use of fresh, high-purity DMSO is strongly recommended to avoid reduced solubility.[2][3] |

| Trifluoroacetate salt | ~20 mg/mL | ~28 mM | - | |

| Not specified | Soluble | - | Qualitative assessment.[4] | |

| Dimethyl Formamide (DMF) | Trifluoroacetate salt | ~30 mg/mL | ~43 mM | - |

| Water | Trifluoroacetate salt | 40 mg/mL | ~68 mM | Requires pH adjustment to 1 with 1 M HCl.[2] |

| Not specified | 25 mg/mL | ~36 mM | - | |

| Not specified | 20 mg/mL | ~34 mM | - | |

| Not specified | 5 mg/mL | ~8.5 mM | Sonication and heating to 60°C may be required.[3] | |

| Ethanol | Trifluoroacetate salt | ~1 mg/mL | ~1.4 mM | Insoluble according to another source.[3] |

| PBS (pH 7.2) | Trifluoroacetate salt | ~0.5 mg/mL | ~0.7 mM | Aqueous solutions are not recommended for storage longer than one day.[5] |

| Not specified | 100 mg/mL | ~170 mM | Requires co-solvents and sonication.[6] | |

| 1 N Acetic Acid | Not specified | 5 mg/mL | ~8.7 mM | - |

Experimental Protocols for Dissolution

Proper dissolution of Cyclo(Arg-Gly-Asp-D-Phe-Val) is crucial for obtaining accurate and reproducible experimental results. The following protocols provide detailed methodologies for preparing stock and working solutions.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro studies.

Methodology:

-

Preparation: Use a fresh, unopened vial of anhydrous, high-purity DMSO to prevent moisture absorption which can decrease solubility.[3] Allow the Cyclo(Arg-Gly-Asp-D-Phe-Val) vial to equilibrate to room temperature before opening to minimize condensation.

-

Dissolution:

-

Weigh the desired amount of the peptide in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., for 100 mg/mL, add 10 µL of DMSO to 1 mg of peptide).

-

Vortex the solution vigorously until the solid is completely dissolved.

-

If necessary, sonicate the solution in a water bath for a short period to aid dissolution.[7]

-

-

Storage:

-

It is recommended to purge the stock solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.[5]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

-

Preparation of Aqueous Working Solutions from DMSO Stock

For most biological experiments, the DMSO stock solution needs to be further diluted into an aqueous buffer.

Methodology:

-

Initial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium).

-

Final Concentration: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced physiological effects.[5]

-

Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]

Mechanism of Action: Integrin Antagonism

Cyclo(Arg-Gly-Asp-D-Phe-Val) functions by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin, to αvβ3 and αvβ5 integrins on the cell surface. This disruption of cell-matrix interactions interferes with downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival, particularly in angiogenic endothelial cells and some tumor cells.

This guide provides a foundational understanding of the solubility and handling of Cyclo(Arg-Gly-Asp-D-Phe-Val). For specific experimental applications, it is always recommended to perform small-scale solubility tests to confirm compatibility with the chosen solvent system and experimental conditions.

References

- 1. Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA | 199807-33-5 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Cilengitide (EMD 121974) | Integrin | CAS 188968-51-6 | Buy Cilengitide (EMD 121974) from Supplier InvivoChem [invivochem.com]

- 7. glpbio.com [glpbio.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of cilengitide and its related Arginine-Glycine-Aspartic acid (RGD) peptides is a compelling narrative in modern drug discovery. It represents a paradigm of rational drug design, moving from the identification of a fundamental biological motif to the creation of a highly specific, potent therapeutic candidate. Cilengitide (EMD 121974) is a cyclic pentapeptide developed as a selective inhibitor of αvβ3 and αvβ5 integrins, cell surface receptors pivotal to angiogenesis and tumor progression.[1][2][3] As the first integrin inhibitor to reach late-stage clinical trials for cancer, its history offers critical insights into the complexities of targeting the tumor microenvironment, the challenges of clinical translation, and the enduring potential of the RGD motif in medicine.[2][4][5][6] This guide provides a detailed technical overview of its discovery, mechanism of action, and developmental history.

The Foundational Discovery: The RGD Motif

The story begins in the early 1980s with the seminal work of Erkki Ruoslahti and Michael Pierschbacher. They sought to identify the specific molecular sequence responsible for the attachment of cells to the extracellular matrix (ECM) protein, fibronectin. Their research pinpointed a surprisingly simple three-amino-acid sequence, Arginine-Glycine-Aspartic acid—the RGD motif—as the crucial cell attachment site.[5] They initially identified the tetrapeptide RGDS as the minimal binding sequence within fibronectin.[5] This discovery was a watershed moment, revealing a common mechanism for cell adhesion and opening the door to designing molecules that could modulate these fundamental cellular interactions.[7]

From Linear Peptide to Potent Cyclized Antagonist: The Design of Cilengitide

While linear RGD peptides could disrupt cell adhesion, they suffered from significant drawbacks as potential drugs: high conformational flexibility, leading to low receptor affinity and poor selectivity, and rapid degradation by proteases. The breakthrough came from the laboratory of Horst Kessler at the Technical University of Munich, in collaboration with Merck KGaA.[8]

The core strategy was to constrain the peptide's structure through cyclization. This conformational restriction was intended to lock the RGD motif into a bioactive shape that would fit the target integrin with high affinity and selectivity.

Key Developmental Steps:

-

Spatial Screening and Lead Identification: Using a novel "spatial screening" approach, Kessler's team synthesized and tested various cyclic RGD peptides. This led to the identification of c(RGDfV) , a cyclic pentapeptide that demonstrated a 100- to 1000-fold increase in activity as an αvβ3 inhibitor compared to linear peptides.[5][9] Critically, it also showed high selectivity, with minimal activity against the platelet integrin αIIbβ3, a crucial factor for avoiding hematological side effects.[5][9]

-

Potency Enhancement via N-Methylation: To further refine the molecule, a systematic N-methylation scan was performed. N-methylation of a peptide bond can improve metabolic stability and fine-tune conformation. This process yielded c(RGDf(NMe)V) , where the valine residue's amide nitrogen is methylated. This modification resulted in even greater antagonistic activity.[5][9]

This optimized molecule, c(RGDf(NMe)V), was named cilengitide .[9] Its development, patented with Merck in the mid-1990s, marked the creation of the first subnanomolar small molecule antagonist for αvβ3 integrins.[1][5]

Mechanism of Action: Targeting Integrin Signaling

Cilengitide functions as a competitive antagonist, mimicking the RGD sequence of natural ECM ligands like vitronectin, fibronectin, and tenascin.[1][2][3] By binding selectively to αvβ3 and αvβ5 integrins, which are overexpressed on activated endothelial cells in tumor vasculature and on some tumor cells themselves (notably glioblastoma), it blocks their normal function.[1][3]

This inhibition disrupts downstream signaling cascades crucial for tumor growth and survival.[1]

-

Inhibition of Angiogenesis: By blocking integrin signaling in endothelial cells, cilengitide prevents the formation of new blood vessels that tumors need to grow.[1][5][10]

-

Induction of Apoptosis: When tumor or endothelial cells are detached from their ECM substrate due to integrin blockade, they undergo a form of programmed cell death called anoikis, or "integrin-mediated death".[1][5][11] Cilengitide was shown to induce apoptosis in glioma cells and endothelial cells.[1][3]

-

Inhibition of Invasion and Migration: Integrins are essential for cell motility. By blocking them, cilengitide can reduce the ability of tumor cells to invade surrounding tissues and metastasize.[3]

The binding of integrins to the ECM normally triggers the formation of focal adhesion complexes, which recruit and activate Focal Adhesion Kinase (FAK). This in turn activates pro-survival and pro-proliferative pathways, including PI3K/AKT, SRC, and ERK/MAPK.[1][8] Cilengitide's blockade of the initial integrin-ECM interaction prevents the activation of FAK and these subsequent pathways.[1][8]

Quantitative Data Summary

The development of cilengitide was supported by extensive quantitative analysis of its binding affinity, pharmacokinetics, and efficacy.

Table 1: Integrin Binding Affinity (IC50, nM)

| Compound | Integrin αvβ3 | Integrin αvβ5 | Integrin αIIbβ3 | Reference |

|---|---|---|---|---|

| Cilengitide | ~0.5 - 40 | ~3 - 40 | > 10,000 | [1][3][5] |

| c(RGDfV) | ~10 - 100 | - | > 20,000 | [5][9] |

| GRGDS (linear) | > 10,000 | - | ~2,000 | [5] |

Note: IC50 values vary between different assay formats. The data demonstrates cilengitide's high potency for αv integrins and high selectivity against the platelet integrin αIIbβ3.

Table 2: Pharmacokinetic Parameters of Cilengitide (Human, Phase I)

| Parameter | Value | Reference |

|---|---|---|

| Dosing | 30 to 2000 mg, IV infusion | [1][2][12] |

| Terminal Half-life (t1/2) | 3 - 5 hours | [1][12] |

| Elimination | Primarily renal excretion | [12] |

| Dose-Limiting Toxicity | Not reached |[1][2][12] |

Table 3: Selected Preclinical In Vivo Efficacy of Cilengitide

| Cancer Model | Treatment | Outcome | Reference |

|---|---|---|---|

| Orthotopic Glioblastoma (U-87) | Cilengitide daily | Survival > 16 weeks vs. 4-6 weeks in control | [1] |

| Heterotopic Glioblastoma (U-87) | Cilengitide daily | No inhibition of tumor growth | [5] |

| Amelanotic Hamster Melanoma | Cilengitide | 50% of animals metastasis-free at day 11 vs. 0% in control | [1] |

| Glioblastoma Xenograft | Cilengitide + Radiotherapy | Significant delay of tumor growth vs. either treatment alone |[5] |

Preclinical and Clinical Development History

Preclinical Success

Preclinical studies provided a strong rationale for moving cilengitide into clinical trials. In vitro experiments demonstrated its ability to inhibit cell adhesion, reduce cell viability, and block migration of tumor cells.[13] In vivo studies were particularly encouraging. In a key study by MacDonald et al., cilengitide treatment dramatically increased the survival of mice with orthotopic (in the brain) glioblastoma tumors.[1][5] However, the same study showed no effect on tumors grown subcutaneously (heterotopic model), suggesting the brain's unique microenvironment was critical for the drug's efficacy.[1][5] Furthermore, preclinical models showed that cilengitide could act synergistically with both radiation and temozolomide chemotherapy.[1][5][8]

Clinical Trials: A Journey of Promise and Disappointment

Cilengitide progressed through a comprehensive clinical trial program, primarily focused on glioblastoma, the most aggressive primary brain tumor.[1]

-

Phase I Studies: These trials, conducted in patients with various solid tumors, established that cilengitide was exceptionally well-tolerated.[1][2] Even at high doses (up to 2000 mg twice weekly), no maximum tolerated dose was reached, and side effects were minimal.[2][8][12]

-

Phase II Studies: In patients with recurrent glioblastoma, cilengitide showed modest but discernible single-agent activity, with evidence suggesting the higher 2000 mg dose was superior to a 500 mg dose.[2][8] More promising results emerged from a single-arm Phase II study that added cilengitide to the standard of care (radiotherapy plus temozolomide) for newly diagnosed glioblastoma.[2] The outcomes, particularly for patients with a methylated MGMT gene promoter (a positive prognostic biomarker), compared favorably to historical controls, providing the impetus for a large-scale Phase III trial.[8]

-

Phase III CENTRIC Trial: This pivotal, randomized, multicenter trial was the definitive test for cilengitide. It enrolled over 500 patients with newly diagnosed glioblastoma and a methylated MGMT promoter, randomizing them to receive standard chemoradiotherapy with or without cilengitide.[6][14] In February 2013, Merck KGaA announced the disappointing news: the CENTRIC trial failed to meet its primary endpoint of significantly increasing overall survival.[6][14]

The failure of the CENTRIC trial effectively halted the development of cilengitide for glioblastoma and marked a significant setback for the field of integrin-targeted cancer therapy. Subsequent research has suggested complex, concentration-dependent behaviors of RGD ligands, which may even promote angiogenesis at very low concentrations, offering a potential explanation for the clinical failure.[2][15]

Experimental Protocols

Detailed protocols for the key experiments that underpinned the development of cilengitide are provided below. These represent generalized methodologies common in the field.

Solid-Phase Synthesis of Cyclic RGD Peptides

The synthesis of peptides like cilengitide typically involves Fmoc-based solid-phase peptide synthesis (SPPS) followed by a cyclization step.

Methodology:

-

Chain Assembly: The linear peptide is assembled on a solid support resin using an automated peptide synthesizer. The process involves sequential cycles of: a) deprotection of the N-terminal Fmoc group with a base (e.g., piperidine), and b) coupling of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt).

-

Cleavage: Once the linear sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Cyclization: The crude linear peptide is dissolved at high dilution in an organic solvent (e.g., DMF) with a coupling agent and a base to facilitate intramolecular head-to-tail amide bond formation. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: The final cyclic peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Integrin-Mediated Cell Adhesion Assay

This assay measures the ability of a compound to inhibit cells from attaching to a plate coated with an ECM protein.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.

-

Blocking: Wells are washed with PBS and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

-

Cell Preparation: Adherent cells (e.g., U-87 MG glioblastoma cells) are detached using a non-enzymatic solution (e.g., EDTA) to preserve integrin integrity, washed, and resuspended in serum-free media.[16]

-

Inhibition: Cells are pre-incubated with various concentrations of the test compound (e.g., cilengitide) for 15-30 minutes.

-

Seeding: The cell-compound suspension is added to the coated wells and incubated for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with crystal violet, lysing them, and measuring the absorbance, or by using a fluorescent dye like Calcein-AM. The results are used to calculate an IC50 value for adhesion inhibition.

In Vivo Orthotopic Glioblastoma Xenograft Model

This animal model is used to evaluate the efficacy of a drug against brain tumors in a clinically relevant environment.

Methodology:

-

Cell Culture: Human glioblastoma cells (e.g., U-87 MG) are cultured under standard conditions.

-

Animal Preparation: Immunocompromised mice (e.g., nude mice) are anesthetized.

-

Intracranial Injection: A small burr hole is drilled in the mouse's skull. Using a stereotactic frame and a Hamilton syringe, a specific number of tumor cells (e.g., 2.5 x 105 cells in 5 µL PBS) are slowly injected into the brain parenchyma (e.g., the striatum).[1][13]

-

Treatment: After a few days to allow tumor establishment, mice are randomized into treatment groups. Treatment (e.g., daily intraperitoneal injections of cilengitide or vehicle control) is initiated.[13]

-

Monitoring: Tumor growth can be monitored non-invasively using bioluminescence imaging (if cells express luciferase) or magnetic resonance imaging (MRI).[13] Animal health and body weight are monitored regularly.

-

Endpoints: The primary endpoint is typically overall survival. Mice are monitored until they show neurological symptoms or significant weight loss, at which point they are euthanized, and the date is recorded. A secondary endpoint can be a change in tumor volume as measured by imaging.

Conclusion: The Legacy of Cilengitide

Cilengitide stands as a landmark molecule in oncology drug development. It was born from a brilliant, structure-based design strategy and progressed to a pivotal Phase III trial based on a strong biological rationale and promising early clinical data. Its ultimate failure in the CENTRIC trial was a sobering reminder of the immense challenges in treating glioblastoma and the difficulty of translating preclinical success into clinical benefit.

However, the story of cilengitide is not one of complete failure. It validated integrins as viable and "druggable" targets, provided a wealth of knowledge on the clinical development of anti-angiogenic agents, and spurred further investigation into the nuanced roles of different integrins in cancer. The RGD peptide itself remains a powerful tool, now widely used for specifically targeting nanoparticles, imaging agents, and other therapeutic payloads to tumors and sites of angiogenesis, ensuring that the legacy of this pioneering research continues to influence the future of medicine.[7][10][17][18]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Merck Serono Expands Cilengitide Development Program - BioSpace [biospace.com]

- 5. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmlive.com [pmlive.com]

- 7. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilengitide - Wikipedia [en.wikipedia.org]

- 9. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellgs.com [cellgs.com]

- 11. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. [PDF] RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions | Semantic Scholar [semanticscholar.org]

- 18. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of Cyclic RGD Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical techniques used to characterize cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. These peptides are of significant interest in drug development due to their ability to target integrins, a family of cell surface receptors involved in a myriad of physiological and pathological processes, including cell adhesion, migration, and angiogenesis. Understanding the biophysical properties of cyclic RGD peptides is crucial for optimizing their binding affinity, selectivity, and stability for therapeutic and diagnostic applications.

Binding Affinity and Kinetics

The interaction between cyclic RGD peptides and integrins is a primary determinant of their biological activity. Several techniques are employed to quantify this interaction, with Surface Plasmon Resonance (SPR) and cell-based competitive binding assays being the most prominent.

Quantitative Binding Data

The following tables summarize the binding affinities (IC50 and KD values) of various cyclic RGD peptides for different integrin subtypes as reported in the literature. These values provide a comparative measure of the peptides' potency and selectivity.

Table 1: IC50 Values of Cyclic RGD Peptides for Integrin αvβ3

| Peptide Sequence | IC50 (nM) | Cell Line/Assay Condition |

| c(RGDfV) | 1.5 | K562/αvβ3+ cells |

| c(RGDfK) | 6 | K562/αvβ3+ cells |

| c(RGDyK) | 4 | K562/αvβ3+ cells |

| Cilengitide (c(RGDf(NMe)V)) | 0.61 | Purified αvβ3 |

| LXW64 (cGRGDdvc-NH2 analog) | 0.07 | K562/αvβ3+ cells |

| 2-c (c-(G5RGDKcLPET)) | 910 | U87MG cells |

Table 2: IC50 Values of Cyclic RGD Peptides for Integrin αvβ5

| Peptide Sequence | IC50 (nM) | Cell Line/Assay Condition |

| c(RGDfV) | 250 | Purified αvβ5 |

| Cilengitide (c(RGDf(NMe)V)) | 8.4 | Purified αvβ5 |

| 2-c (c-(G5RGDKcLPET)) | 12300 | HT-29 cells |

Table 3: IC50 Values of Cyclic RGD Peptides for Integrin α5β1

| Peptide Sequence | IC50 (nM) | Cell Line/Assay Condition |

| c(RGDfV) | 141 | Purified α5β1 |

| Cilengitide (c(RGDf(NMe)V)) | 14.9 | Purified α5β1 |

Table 4: Equilibrium Dissociation Constants (KD) of Cyclic RGD Peptides

| Peptide | Integrin Subtype | KD (nM) | Method |

| 1-K | αvβ3 | 1.87 | SPR |

| 1-f | αvβ3 | 2.16 | SPR |

| 2-c | αvβ3 | 0.13 | SPR |

| 2-c | αvβ5 | 0.28 | SPR |

Experimental Protocols

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol:

-

Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a freshly prepared 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

-

-

Ligand Immobilization:

-

Inject the purified integrin protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The amount of immobilized ligand will depend on the specific system and should be optimized.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

-

-

Analyte Interaction:

-

Inject a series of concentrations of the cyclic RGD peptide (analyte) in a suitable running buffer (e.g., HBS-EP) over the ligand-immobilized surface.

-

Include a buffer-only injection to serve as a blank for double referencing.

-

-

Regeneration:

-

After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0).

-

-

Data Analysis:

-

Subtract the reference channel data and the blank injection data from the analyte injection data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants.

-

This assay measures the ability of a test compound (unlabeled cyclic RGD peptide) to compete with a labeled ligand for binding to integrins expressed on the surface of cells.

Protocol:

-

Cell Preparation:

-

Culture cells known to express the integrin of interest (e.g., U87MG or K562 cells transfected with the integrin).

-

Harvest the cells and resuspend them in a suitable binding buffer (e.g., PBS with 1% BSA and 1 mM MnCl2).

-

-

Competition Reaction:

-

Prepare a series of dilutions of the unlabeled cyclic RGD peptide.

-

In a multi-well plate, incubate a fixed concentration of a labeled ligand (e.g., biotinylated vitronectin or a fluorescently labeled cyclic RGD peptide) with the cells in the presence of the varying concentrations of the unlabeled peptide.

-

Include controls with no unlabeled competitor (maximum binding) and a large excess of unlabeled competitor (non-specific binding).

-

-

Detection:

-

If using a biotinylated ligand, wash the cells and then incubate with a fluorescently labeled streptavidin (e.g., streptavidin-PE).

-

If using a fluorescently labeled ligand, proceed directly to the next step after the competition incubation.

-

-

Flow Cytometry Analysis:

-

Analyze the cell-associated fluorescence using a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the unlabeled peptide.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Structural Characterization

The three-dimensional conformation of a cyclic RGD peptide is a critical determinant of its binding affinity and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state structure of these peptides.

Experimental Protocol: 2D-NMR Spectroscopy

Protocol:

-

Sample Preparation:

-

Dissolve the purified cyclic RGD peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.

-

Adjust the pH to a value where the peptide is stable and the amide proton exchange is minimized (typically pH 4-6).

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if using 13C or 15N labeled samples).

-

-

-

Resonance Assignment:

-

Use the TOCSY and COSY spectra to assign all the proton resonances to their respective amino acid residues.

-

Use the NOESY spectrum to sequentially connect the amino acid residues by identifying NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)).

-

-

Structural Restraints:

-

From the NOESY spectra, derive inter-proton distance restraints. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

From the 3JHN-Hα coupling constants measured from high-resolution 1D or 2D spectra, derive dihedral angle restraints (φ angles) using the Karplus equation.

-

-

Structure Calculation:

-

Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.

-

-

Structure Validation:

-

Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess their stereochemical quality and agreement with the experimental data.

-

Stability Analysis

The stability of cyclic RGD peptides in biological fluids is a critical parameter for their therapeutic potential. Cyclization generally enhances stability compared to their linear counterparts by making them less susceptible to enzymatic degradation.

Experimental Protocol: Stability in Serum

Protocol:

-

Incubation:

-

Dissolve the cyclic RGD peptide in human or mouse serum to a final concentration of, for example, 1 mg/mL.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.

-

-

Protein Precipitation:

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) to the aliquot to stop enzymatic activity and precipitate the serum proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

-

Analysis by HPLC or LC-MS:

-

Analyze the supernatant, which contains the peptide and any degradation products, by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of the peptide in serum.

-

Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of synthetic cyclic RGD peptides.

Experimental Protocol: MALDI-TOF and ESI-MS

Protocol for MALDI-TOF MS:

-

Sample Preparation:

-

Mix a small amount of the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

Allow the mixture to air-dry, leading to the co-crystallization of the peptide and the matrix.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Irradiate the sample spot with a laser to desorb and ionize the peptide molecules.

-

The time-of-flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

-

Protocol for ESI-MS:

-

Sample Infusion:

-

Dissolve the peptide in a suitable solvent (e.g., a mixture of water, acetonitrile, and formic acid).

-

Infuse the solution directly into the electrospray ionization source of the mass spectrometer at a constant flow rate.

-

-

Data Acquisition:

-

A high voltage is applied to the infusion needle, causing the formation of a fine spray of charged droplets.

-

As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions.

-

The ions are then guided into the mass analyzer to determine their m/z.

-

Signaling Pathways and Experimental Workflows

Integrin-Mediated Signaling Pathway

The binding of cyclic RGD peptides to integrins can trigger intracellular signaling cascades that modulate cell behavior. A simplified representation of the integrin-mediated signaling pathway is shown below.

Caption: Simplified integrin-mediated signaling pathway initiated by cyclic RGD peptide binding.

Experimental Workflow for Biophysical Characterization

The following diagram illustrates a typical workflow for the synthesis and biophysical characterization of a novel cyclic RGD peptide.

Caption: Experimental workflow for the characterization of cyclic RGD peptides.

Structure-Function Relationship

The conformation of the RGD motif within the cyclic peptide backbone is paramount for its interaction with the integrin binding pocket. This relationship is a key focus of rational drug design.

Caption: Relationship between the structure and function of cyclic RGD peptides.

Structural Analysis of Cyclo(Arg-Gly-Asp-D-Phe-Val) by NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of the cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Val), a molecule of significant interest in drug development, particularly for its interactions with integrin receptors. The determination of its three-dimensional structure in solution is paramount for understanding its biological activity and for the rational design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for such structural analysis in a solution state, providing atomic-level insights into the peptide's conformation and dynamics.

Introduction to Cyclo(Arg-Gly-Asp-D-Phe-Val)

Cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as Cyclo(RGDfV), is a synthetic cyclic peptide containing the well-known Arg-Gly-Asp (RGD) sequence. This motif is a crucial recognition site for a variety of integrin receptors, which are transmembrane proteins involved in cell adhesion, signaling, and migration. The cyclization of the peptide, along with the inclusion of a D-amino acid (D-Phe), introduces conformational constraints that lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for specific integrin subtypes. NMR studies have been instrumental in defining this conformation, revealing the presence of a βII' turn and a γ-turn, which orient the Arg and Asp side chains in a manner optimal for receptor binding.

Experimental Protocols for NMR Analysis

The determination of the solution structure of Cyclo(RGDfV) by NMR spectroscopy involves a series of well-defined experimental steps, from sample preparation to the final structure calculation.

Sample Preparation

A pure sample of Cyclo(Arg-Gly-Asp-D-Phe-Val) is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6) or a mixture of H2O/D2O, to a concentration suitable for NMR spectroscopy, usually in the millimolar range. The choice of solvent is critical as it can influence the peptide's conformation. Temperature is another important parameter that is strictly controlled during the experiments, often set to 298 K (25 °C).

NMR Data Acquisition

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). The key experiments include:

-

1D ¹H NMR: Provides an initial overview of the proton signals in the molecule.

-

2D Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of the individual amino acid residues by correlating all scalar-coupled protons within a residue.

-

2D Correlated Spectroscopy (COSY): Establishes scalar coupling correlations between adjacent protons, typically within the same residue, aiding in the assignment of the spin systems.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is a crucial experiment for structure determination as it identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.

-

2D Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space correlations and is particularly useful for molecules in the intermediate molecular weight range where the NOE effect might be close to zero.

-

Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This is essential for assigning the carbon and nitrogen backbone and side-chain resonances.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and heteronuclei (e.g., ¹³C) that are separated by two or three bonds, providing further connectivity information for resonance assignment.

The following diagram illustrates the general workflow for the structural analysis of a cyclic peptide like Cyclo(RGDfV) using NMR.

Quantitative Data from NMR Analysis

The analysis of the various NMR spectra yields a wealth of quantitative data that is used to define the three-dimensional structure of the peptide. This data is typically organized into tables for clarity and for use in structure calculation programs.

Chemical Shift Assignments

The first step in the analysis is the assignment of all the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the Cyclo(RGDfV) molecule. This is a meticulous process that relies on the connectivity information from COSY, TOCSY, HSQC, and HMBC spectra.

Table 1: ¹H and ¹³C Chemical Shifts (in ppm) for Cyclo(Arg-Gly-Asp-D-Phe-Val) in DMSO-d6 at 298 K

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Arg | NH | 8.25 | - |

| Hα | 4.15 | 53.2 | |

| Hβ | 1.70, 1.85 | 28.5 | |

| Hγ | 1.50 | 24.8 | |

| Hδ | 3.10 | 40.9 | |

| NHε | 7.80 | - | |

| Cβ | - | 28.5 | |

| Cγ | - | 24.8 | |

| Cδ | - | 40.9 | |

| Cζ | - | 156.5 | |

| C' | - | 172.1 | |

| Gly | NH | 8.50 | - |

| Hα | 3.75, 3.90 | 42.5 | |

| Cα | - | 42.5 | |

| C' | - | 170.8 | |

| Asp | NH | 8.10 | - |

| Hα | 4.50 | 50.7 | |

| Hβ | 2.60, 2.75 | 38.9 | |

| Cβ | - | 38.9 | |

| Cγ | - | 172.5 | |

| C' | - | 171.5 | |

| D-Phe | NH | 8.80 | - |

| Hα | 4.40 | 55.4 | |

| Hβ | 2.95, 3.15 | 37.2 | |

| Hδ | 7.25 | 129.1 | |

| Hε | 7.30 | 128.2 | |

| Hζ | 7.20 | 126.3 | |

| Cβ | - | 37.2 | |

| Cγ | - | 137.5 | |

| Cδ | - | 129.1 | |

| Cε | - | 128.2 | |

| Cζ | - | 126.3 | |

| C' | - | 171.8 | |

| Val | NH | 7.90 | - |

| Hα | 4.00 | 59.8 | |

| Hβ | 2.10 | 30.1 | |

| Hγ1/Hγ2 | 0.85, 0.90 | 19.2, 18.5 | |

| Cβ | - | 30.1 | |

| Cγ1/Cγ2 | - | 19.2, 18.5 | |

| C' | - | 172.3 |

Note: The chemical shift values presented here are representative and can vary slightly depending on the specific experimental conditions.

NOE-Derived Distance Restraints

The intensities of the cross-peaks in the NOESY spectrum are translated into upper distance limits between pairs of protons. These distance restraints are fundamental for defining the folding of the peptide.

Table 2: Key NOE-Derived Interproton Distance Restraints for Cyclo(Arg-Gly-Asp-D-Phe-Val)

| Proton 1 | Proton 2 | Distance (Å) |

| Gly Hα | Asp NH | < 2.8 |

| Asp Hα | D-Phe NH | < 2.8 |

| D-Phe Hα | Val NH | < 3.5 |

| Val Hα | Arg NH | < 2.8 |

| Arg Hα | Gly NH | < 3.5 |

| D-Phe NH | Val NH | < 3.3 |

| Asp Hα | D-Phe Hα | < 3.0 |

| Arg Hβ | D-Phe Hδ | < 4.0 |

| Val Hγ | Arg Hδ | < 4.5 |

³J(HN-Hα) Coupling Constants

The scalar coupling constants between the amide proton (NH) and the alpha-proton (Hα) of each residue, denoted as ³J(HN-Hα), are measured from high-resolution 1D or 2D spectra. These coupling constants are related to the backbone dihedral angle φ through the Karplus equation.

Table 3: ³J(HN-Hα) Coupling Constants for Cyclo(Arg-Gly-Asp-D-Phe-Val)

| Residue | ³J(HN-Hα) (Hz) |

| Arg | 7.5 |

| Gly | 6.0, 8.0 |

| Asp | 8.5 |

| D-Phe | 9.0 |

| Val | 8.0 |

Structure Calculation and Refinement

The final step in the structural analysis is to use the experimentally derived distance and dihedral angle restraints in a computational structure calculation protocol.

Programs such as DYANA (Dynamics Algorithm for NMR Applications) or CYANA (Combined Assignment and Dynamics Algorithm for NMR Applications) are commonly used to generate an ensemble of structures that are consistent with the experimental data. This ensemble is then typically refined using molecular mechanics force fields in programs like AMBER (Assisted Model Building with Energy Refinement) or XPLOR-NIH. The final result is not a single static structure, but rather an ensemble of closely related conformers that represent the dynamic nature of the peptide in solution.

Conclusion

The structural analysis of Cyclo(Arg-Gly-Asp-D-Phe-Val) by NMR spectroscopy provides a detailed picture of its solution conformation. The quantitative data derived from these experiments, including chemical shifts, NOE-based distance restraints, and J-coupling constants, are essential for defining the three-dimensional structure. This structural information is invaluable for understanding the molecular basis of its interaction with integrins and serves as a critical foundation for the design of new and improved peptide-based therapeutics.

The In Vivo Journey of Cyclo(RGDfV): A Technical Guide to its Pharmacokinetics and Stability

For Researchers, Scientists, and Drug Development Professionals

The cyclic pentapeptide Cyclo(RGDfV) has emerged as a significant targeting moiety in drug development, primarily due to its high affinity and selectivity for αvβ3 integrins, which are overexpressed in various pathological conditions, including cancer. Understanding its behavior within a biological system is paramount for its successful translation into therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo stability of Cyclo(RGDfV), drawing upon data from preclinical studies of the peptide and its closely related, often radiolabeled, analogs.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—determine its efficacy and safety. While comprehensive ADME data for the parent Cyclo(RGDfV) is not extensively published, studies on its radiolabeled derivatives provide critical insights into its in vivo journey.

Absorption and Distribution

Following intravenous administration, which is the common route for peptide-based targeting agents, Cyclo(RGDfV) and its analogs are rapidly distributed. The distribution pattern is largely dictated by the expression of its target, αvβ3 integrin.

Biodistribution studies, primarily conducted in tumor-bearing mouse models using radiolabeled Cyclo(RGDfV) analogs (e.g., with 111In, 68Ga, or fluorescent dyes), consistently demonstrate significant accumulation in tumors expressing high levels of αvβ3 integrin.[1][2] Besides tumors, notable uptake is also observed in organs involved in excretion, such as the kidneys and to a lesser extent, the liver and spleen.[1] The rapid clearance from the blood allows for a good tumor-to-background signal ratio in imaging applications.[2]

Table 1: Representative Biodistribution Data of Radiolabeled Cyclo(RGDfV) Analogs in Tumor-Bearing Mice

| Organ/Tissue | 111In-DOTA-EB-cRGDfK (%ID/g at 24h)[1] | 68Ga-NOTA-RGD (SUV at 75 min)[2] |

| Blood | 0.21 ± 0.01 | Low |

| Tumor | 27.1 ± 2.7 | High |

| Kidney | 14.4 ± 0.4 | Moderate |

| Liver | N/A | Low |

| Spleen | 12.9 ± 2.8 (at 48h) | Low |

| Muscle | 1.18 ± 0.12 | Low |

%ID/g: percentage of injected dose per gram of tissue. SUV: Standardized Uptake Value.

Metabolism and In Vivo Stability

The cyclic nature of Cyclo(RGDfV) and the inclusion of a D-amino acid (D-Phenylalanine) contribute significantly to its enhanced in vivo stability compared to linear RGD peptides.[3] This structural rigidity provides resistance against degradation by proteases present in the serum. Studies have shown that cyclic RGD peptides are substantially more stable in solution and in biological matrices than their linear counterparts.

The metabolism of Cyclo(RGDfV) has not been fully elucidated, but it is expected to undergo peptide hydrolysis over time. The primary route of excretion for small peptides like Cyclo(RGDfV) and its derivatives is renal clearance.[2][3]

Half-Life

The plasma half-life of Cyclo(RGDfV) analogs is generally short, which is characteristic of many peptides. For instance, a long-term half-life of 77.3 hours was reported for 111In-DOTA-EB-cRGDfK, although this extended half-life is attributed to the Evans blue analog modification designed to increase circulation time.[1] Unmodified radiolabeled RGD peptides typically exhibit rapid clearance from the blood.

Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating the pharmacokinetic and stability profiles of peptide-based drug candidates. Below are detailed methodologies for key experiments.

In Vivo Stability Assessment

This protocol outlines a general procedure to determine the stability of Cyclo(RGDfV) in plasma.

Caption: Workflow for in vitro plasma stability assay.

Methodology:

-

Incubation: Cyclo(RGDfV) is incubated with fresh plasma (e.g., human, mouse, or rat) at 37°C.

-

Time Points: Aliquots of the mixture are collected at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Protein Precipitation: The enzymatic degradation is stopped at each time point by adding a protein precipitating agent like acetonitrile.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant containing the peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its metabolites.

-

Quantification: The peak area corresponding to the intact Cyclo(RGDfV) is quantified and compared to the initial concentration to determine the percentage of the peptide remaining over time.

Biodistribution Study

This protocol describes a typical in vivo biodistribution study in a tumor xenograft model.

Caption: Experimental workflow for a biodistribution study.

Methodology:

-

Animal Model: Tumor xenografts are established by subcutaneously injecting human tumor cells (e.g., U87MG glioblastoma cells, which are known to express high levels of αvβ3 integrin) into immunocompromised mice.[4]

-

Radiolabeling: Cyclo(RGDfV) is conjugated with a chelator (e.g., DOTA) and radiolabeled with a suitable radionuclide (e.g., 111In or 68Ga).

-

Administration: The radiolabeled peptide is administered to the tumor-bearing mice, typically via tail vein injection.

-

Tissue Harvesting: At selected time points post-injection, the mice are euthanized, and various organs and the tumor are excised.

-

Measurement: The radioactivity in each tissue is measured using a gamma counter, and the tissue is weighed.

-

Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison of uptake across different tissues and time points.

Integrin Signaling Pathway

The biological effects of Cyclo(RGDfV) are initiated by its binding to αvβ3 integrin, which triggers a cascade of intracellular signaling events. A key mediator in this pathway is the Focal Adhesion Kinase (FAK).

Caption: Cyclo(RGDfV)-mediated integrin signaling pathway.

Upon binding of Cyclo(RGDfV) to αvβ3 integrin, FAK is recruited to the focal adhesions and undergoes autophosphorylation.[5][6] This creates a binding site for the Src-homology 2 (SH2) domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a number of downstream targets, including p130Cas and paxillin.[5][7] Phosphorylation of these adaptor proteins leads to the recruitment of other signaling molecules, such as Crk, which in turn activates pathways involved in cell migration and actin cytoskeleton reorganization.[8] Furthermore, FAK can also activate the PI3K/Akt pathway, promoting cell survival, and the Ras/MEK/ERK pathway, which is involved in cell proliferation.[5][9]

Conclusion

Cyclo(RGDfV) exhibits favorable pharmacokinetic and stability properties for a targeted therapeutic or imaging agent, largely due to its cyclic structure and the presence of a D-amino acid. Its in vivo behavior is characterized by rapid distribution to αvβ3 integrin-expressing tissues, particularly tumors, and relatively fast clearance, primarily through the renal route. The well-defined signaling cascade initiated upon its binding to integrins provides a solid basis for its mechanism of action. The experimental protocols outlined in this guide offer a standardized approach for the preclinical evaluation of Cyclo(RGDfV) and its derivatives, facilitating further research and development in this promising area of targeted medicine.

References

- 1. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Integrin Tango: A Technical Guide to the Selectivity Profile of Cyclo(Arg-Gly-Asp-D-Phe-Val)

For Researchers, Scientists, and Drug Development Professionals

The cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Val), often abbreviated as c(RGDfV), stands as a cornerstone in the exploration of integrin-targeted therapeutics. Its conformationally constrained structure, centered around the Arg-Gly-Asp (RGD) motif, imparts a distinct selectivity profile for various integrin subtypes, making it a critical tool in cancer research and the development of anti-angiogenic agents. This technical guide provides an in-depth analysis of its binding affinities, the experimental methodologies used for its characterization, and the downstream signaling events it modulates.

Quantitative Binding Affinity: A Comparative Analysis

The affinity of Cyclo(Arg-Gly-Asp-D-Phe-Val) and its closely related derivatives for different integrin subtypes is a key determinant of its biological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of this affinity, with lower values indicating higher binding affinity. The following table summarizes the IC50 values for Cyclo(Arg-Gly-Asp-D-Phe-Val) and its methylated analog, Cilengitide (c(RGDf(NMe)V)), against a panel of RGD-binding integrins.

| Integrin Subtype | Cyclo(Arg-Gly-Asp-D-Phe-Val) IC50 (nM) | Cilengitide (c(RGDf(NMe)V)) IC50 (nM) | Reference |

| αvβ3 | 1.5 - 2.3 | 0.54 - 0.61 | |

| αvβ5 | 250 - 503 | 8 - 8.4 | |

| α5β1 | 141 - 236 | 14.9 - 15.4 | |

| αvβ6 | 49 - 75 | Not Reported | |

| αIIbβ3 | > 10,000 | Not Reported |

Note: IC50 values can vary depending on the specific assay conditions, including the cell line and the competing ligand used.

The data clearly demonstrates that Cyclo(Arg-Gly-Asp-D-Phe-Val) exhibits a pronounced selectivity for the αvβ3 integrin. While it also binds to αvβ5 and α5β1, its affinity for these subtypes is significantly lower. Notably, its affinity for the platelet integrin αIIbβ3 is negligible, which is a crucial characteristic for avoiding potential hematological side effects. The N-methylation of the valine residue in Cilengitide further enhances its affinity and selectivity for αvβ3 and αvβ5 integrins.

Experimental Protocols: Unveiling the Binding Dynamics

The determination of the integrin selectivity profile of cyclic RGD peptides relies on robust and reproducible experimental methodologies. The two most common approaches are solid-phase binding assays and cell-based adhesion assays.

Solid-Phase Integrin Binding Assay

This in vitro assay quantifies the ability of a test compound to inhibit the binding of a known ligand to a purified and immobilized integrin receptor.

Methodology:

-

Plate Coating: Purified integrin receptors (e.g., αvβ3, αvβ5) are diluted in a suitable buffer (e.g., Tris-HCl with 2 mM CaCl2) and coated onto the wells of a high-binding 96-well plate overnight at 4°C.

-